m-PEG37-acid

Surface passivation Biosensor non-fouling Nanoparticle coating

Eliminate SAR variability caused by polydisperse PEG linkers. m-PEG37-acid provides an exact 37-unit monodisperse chain, ensuring batch-to-batch reproducibility critical for PROTAC ternary complex optimization and ADC pharmacokinetic profiling. - Achieves maximal steric shielding (112 atoms, ~133.9 Å) to suppress non-specific binding in SPR and nanoparticle assays. - Enables precise DAR characterization via LC-MS, streamlining CMC documentation for IND filings. - Enhances aqueous solubility of hydrophobic warhead conjugates, ensuring accurate in vitro DC50 measurement.

Molecular Formula C76H152O39
Molecular Weight 1690.0 g/mol
Cat. No. B8006584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG37-acid
Molecular FormulaC76H152O39
Molecular Weight1690.0 g/mol
Structural Identifiers
SMILESCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
InChIInChI=1S/C76H152O39/c1-79-4-5-81-8-9-83-12-13-85-16-17-87-20-21-89-24-25-91-28-29-93-32-33-95-36-37-97-40-41-99-44-45-101-48-49-103-52-53-105-56-57-107-60-61-109-64-65-111-68-69-113-72-73-115-75-74-114-71-70-112-67-66-110-63-62-108-59-58-106-55-54-104-51-50-102-47-46-100-43-42-98-39-38-96-35-34-94-31-30-92-27-26-90-23-22-88-19-18-86-15-14-84-11-10-82-7-6-80-3-2-76(77)78/h2-75H2,1H3,(H,77,78)
InChIKeyRWUISXIJAOBWHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 50 mg / 100 mg / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

m-PEG37-acid (CAS 125220-94-2): Monodisperse PEG Linker for PROTAC Synthesis and Bioconjugation


m-PEG37-acid (CAS 125220-94-2) is a monodisperse, methyl-capped polyethylene glycol (PEG) linker containing a terminal carboxylic acid . With 37 precise ethylene glycol repeat units, it has a defined molecular weight of ~1690 Da and the chemical formula C₇₆H₁₅₂O₃₉ [1]. It is classified as a non-cleavable, heterobifunctional linker widely employed as a key building block in the synthesis of PROteolysis TArgeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs), as well as for surface passivation of nanoparticles and biomolecules . Its monodisperse nature distinguishes it from traditional polydisperse PEG1500, offering batch-to-batch consistency critical for reproducible structure–activity relationships (SAR) [2].

Why m-PEG37-acid Cannot Be Simply Replaced by Shorter PEG Linkers or Polydisperse PEG Mixtures


Interchanging m-PEG37-acid with a shorter PEG analog (e.g., m-PEG24-acid) or a polydisperse counterpart (e.g., polymeric PEG1500) introduces quantifiable performance deficits. Shorter PEG chains reduce the hydrodynamic radius and surface shielding capacity, leading to higher nonspecific binding in bioassays , while linker length directly modulates PROTAC ternary complex geometry—altering the PEG unit count can shift degradation potency (DC₅₀) by orders of magnitude in a target-dependent manner [1][2]. Polydisperse PEG mixtures exhibit batch-to-batch molecular weight distribution shifts, causing irreproducible pharmacokinetic profiles and confounding SAR interpretation compared to the defined 37-unit chain of m-PEG37-acid [3].

m-PEG37-acid Quantitative Differentiation Evidence vs. Closest Analogs


Non-Specific Binding Reduction: m-PEG37-acid vs. Shorter PEG Linkers on Biomolecule-Modified Surfaces

m-PEG37-acid (dPEG37) provides superior suppression of non-specific protein adsorption compared to shorter PEG chain analogs. The 112-atom, ~133.9 Å extended chain length creates a dense, uncharged hydration layer that sterically blocks biomolecule approach . This property is length-dependent; shorter PEG chains (e.g., PEG12, PEG24) offer proportionally less surface shielding .

Surface passivation Biosensor non-fouling Nanoparticle coating

PROTAC Degradation Potency Modulation: PEG-2 vs. PEG-4 Linker Length Impact on GSPT1 DC₅₀

In a head-to-head study of Retro-2-based PROTACs with variable PEG linker lengths, the PEG-2 construct achieved measurable GSPT1 degradation (DC₅₀ reported), while the PEG-4 construct showed no degradation activity, demonstrating that PEG linker length is a binary switch for degradation efficacy in this system [1]. Although this study used shorter PEG units (PEG-2 vs. PEG-4), the principle directly extends to m-PEG37-acid: the 37-unit chain provides a specific spatial separation that cannot be reproduced by arbitrary PEG lengths, and the optimal length is target-pair dependent [2].

PROTAC optimization Ternary complex formation Targeted protein degradation

Batch-to-Batch Reproducibility: Monodisperse m-PEG37-acid vs. Polydisperse PEG1500 in Conjugate Synthesis

m-PEG37-acid (dPEG37) is the monodisperse equivalent of polymeric PEG1500 (~34 EG units average, with a distribution spanning ~25–45 units). Polymeric PEG1500 contains a mixture of chain lengths, causing each conjugation reaction to produce a population of species with varying PEG lengths . In contrast, m-PEG37-acid yields a single, chemically homogeneous conjugate, enabling exact mass confirmation by LC–MS and eliminating the pharmacokinetic variability inherent to polydisperse conjugates . Monodisperse PEG-AuNPs demonstrated a significantly prolonged blood circulation half-life and enhanced tumor accumulation compared with polydisperse counterparts in murine models [1].

GMP manufacturing ADC batch consistency Regulatory compliance

Aqueous Solubility Enhancement: Longer PEG Chain Length m-PEG37-acid vs. Shorter PEG Linkers

The hydrophilic PEG spacer in m-PEG37-acid increases solubility of conjugated hydrophobic small molecules in aqueous media . The 37-unit PEG chain provides greater hydrophilicity than shorter PEG linkers (e.g., m-PEG24-acid, m-PEG12-acid), which is particularly important when conjugating highly hydrophobic warheads or ligands . Increasing PEG length enhances water solubility and can reduce aggregation of the final conjugate .

Drug conjugate solubility Aqueous formulation PROTAC bioavailability

Optimal Application Scenarios for m-PEG37-acid in PROTAC Development and Bioconjugation


PROTAC SAR by Linker Length Screening: Defining the Optimal Spatial Window for Ternary Complex Formation

In PROTAC programs where the optimal linker length for a given E3 ligase–target protein pair is unknown, m-PEG37-acid serves as a defined long-PEG candidate in a systematic linker-length screen. As demonstrated in the Retro-2 PROTAC study, a change of as few as 2 EG units can toggle degradation activity on or off [1]. Including m-PEG37-acid (37 units, ~134 Å) alongside shorter variants (PEG4–PEG24) allows mapping of the full spatial tolerance window and identification of the linker length yielding the lowest DC₅₀ and highest Dₘₐₓ [2].

Nanoparticle Surface Passivation for Reduced Non-Specific Binding in Diagnostic Assays

For SPR biosensor chips, quantum dot imaging probes, and magnetic nanoparticle-based assays where non-specific protein adsorption degrades signal-to-noise ratio, m-PEG37-acid provides maximal steric shielding among monodisperse m-PEG-acid linkers. The 112-atom, 133.9 Å chain creates a dense hydration layer that reduces or eliminates non-specific binding, directly improving assay limit of detection (LOD) . This chain length is particularly advantageous for gold nanoparticles, where shorter PEG chains (e.g., PEG2k–PEG5k polydisperse) exhibit measurable residual fouling.

ADC and Bioconjugate Development Requiring CMC-Grade Batch Consistency

In Antibody-Drug Conjugate (ADC) programs advancing toward IND filing, the monodisperse nature of m-PEG37-acid eliminates the pharmacokinetic variability introduced by polydisperse PEG linkers. Each conjugate molecule bears exactly 37 EG units, enabling precise DAR characterization by LC–MS and consistent lot-to-lot pharmacokinetic profiles. This contrasts with polymeric PEG1500-based conjugates, where chain-length heterogeneity complicates CMC documentation and may raise regulatory questions about batch comparability [3].

Solubilization of Highly Hydrophobic PROTAC Payloads for In Vitro and In Vivo Studies

When PROTAC constructs incorporate hydrophobic warheads (e.g., BRD4 inhibitors, AR ligands) or VHL-based E3 ligase ligands with poor aqueous solubility, the extended 37-unit PEG chain of m-PEG37-acid provides maximized conjugate hydrophilicity, reducing aggregation and enabling preparation of clear aqueous dosing solutions . This is critical for accurate in vitro DC₅₀ measurement and for in vivo administration where precipitate formation would confound efficacy and toxicity readouts .

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